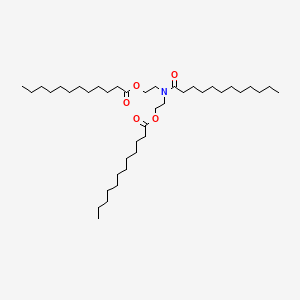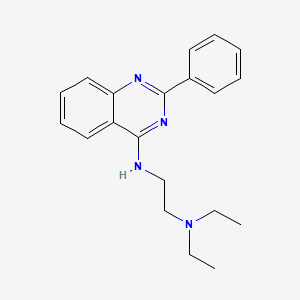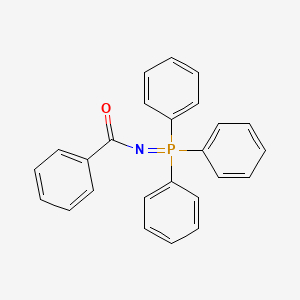
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate is a chemical compound with the molecular formula C17H13N3O5 and a molecular weight of 339.31 g/mol . It is a unique compound that combines the structural features of quinoline and carbamate, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate typically involves the reaction of 8-quinolinol with 2-methoxy-5-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
Reduction: 8-Quinolinyl 2-amino-5-nitrophenylcarbamate.
Substitution: Various substituted quinolinyl carbamates depending on the nucleophile used.
Hydrolysis: 8-Quinolinol and 2-methoxy-5-nitroaniline.
Aplicaciones Científicas De Investigación
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 8-Quinolinyl N-(2-methoxyphenyl)carbamate
- 8-Quinolinyl N-(2-nitrophenyl)carbamate
- 8-Quinolinyl N-(2-methoxy-5-chlorophenyl)carbamate
Uniqueness
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
59741-14-9 |
|---|---|
Fórmula molecular |
C17H13N3O5 |
Peso molecular |
339.30 g/mol |
Nombre IUPAC |
quinolin-8-yl N-(2-methoxy-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C17H13N3O5/c1-24-14-8-7-12(20(22)23)10-13(14)19-17(21)25-15-6-2-4-11-5-3-9-18-16(11)15/h2-10H,1H3,(H,19,21) |
Clave InChI |
LSAVGWBQAHUDTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-(5-methylfuran-2-yl)-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11948432.png)

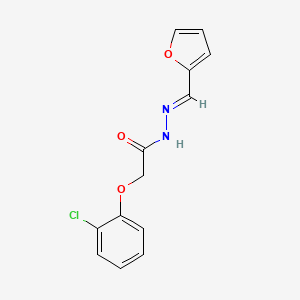

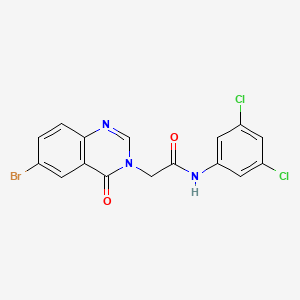
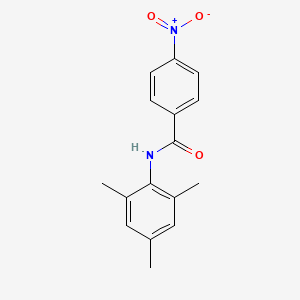




![Ethyl 4-{[(2,5-dimethoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11948488.png)
